molecular formula C18H14N4O B1208196 5-(4-Methoxyphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

5-(4-Methoxyphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B1208196
M. Wt: 302.3 g/mol
InChI Key: LORDMKGLLKRCJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methoxyphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a member of pyrimidines.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Rearrangement into Triazolopyrimidines : A study demonstrated the rearrangement of thiazolopyrimidines into triazolopyrimidines, specifically mentioning the synthesis of ethyl 3-(hydroxymethyl)-5-(4-methoxyphenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine (Lashmanova et al., 2019).
  • Formylation and Recyclization : Another research focused on formylation of triazolopyrimidines using Vilsmeier–Haack conditions, leading to the formation of various derivatives, including the 5-aryl-1,2,4-triazolo[1,5-a]pyrimidin-6-ylmethane (Lipson et al., 2012).

Biological Activities and Applications

  • Potential Anticonvulsant Agent : A microwave-assisted synthesis method produced derivatives with potential as anticonvulsant agents, highlighting the chemical's promise in this area (Divate & Dhongade-Desai, 2014).
  • Antimicrobial and Antioxidant Activity : Synthesized compounds of this class have been evaluated for antimicrobial and antioxidant activities, indicating its utility in these fields (Gilava et al., 2020).
  • Antiparasitic, Antimicrobial, and Anticancer Activities : Various derivatives have been documented for their antiparasitic, antimicrobial, and anticancer activities, reflecting the compound's versatility in medicinal chemistry (Pinheiro et al., 2020).

Advanced Applications

  • Imaging of Cerebral Adenosine A2A Receptors : A derivative of this compound, [(11)C]Preladenant, was developed for PET imaging of cerebral adenosine A2A receptors, showcasing its potential in neuroimaging applications (Zhou et al., 2014).

properties

IUPAC Name

5-(4-methoxyphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c1-23-15-9-7-13(8-10-15)16-11-17(14-5-3-2-4-6-14)22-18(21-16)19-12-20-22/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORDMKGLLKRCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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